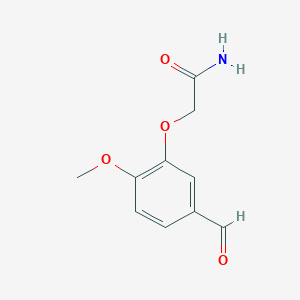

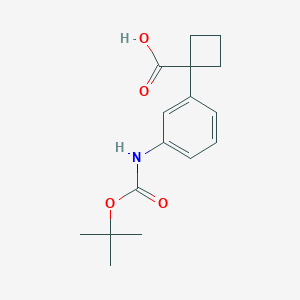

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

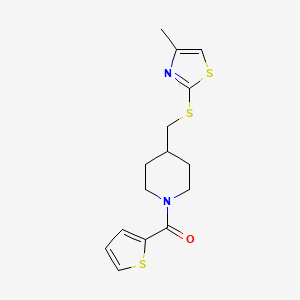

“2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C18H13NO3. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . The indane-1,3-dione derivatives were synthesized by Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic condition .Molecular Structure Analysis

The molecular structure of “2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione” is based on the indane-1,3-dione scaffold. The structure of similar compounds has been confirmed by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and GC-MS spectral analysis .Scientific Research Applications

Novel Compound Synthesis

- Researchers have investigated the reactions of similar compounds, leading to the production of novel products. For instance, the reaction of 1,2-indanedione with 3,5-dimethoxyaniline resulted in several new compounds with potential applications in organic synthesis and material science (Taylor, Carroll, & Joullié, 1999).

Facile Synthesis Techniques

- A study demonstrated a new approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, indicating the versatility of similar compounds in the synthesis of various organic structures (Yin et al., 2008).

Catalysis and Chemical Reactions

- Certain compounds structurally related to 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione have been used as catalysts or intermediates in chemical reactions. For example, a study explored multicomponent synthesis involving similar compounds, demonstrating their role in creating complex molecules (Mukhopadhyay, Rana, & Butcher, 2011).

Molecular Structure Analysis

- The molecular structure and reactivity of similar compounds have been extensively analyzed, providing insights into their potential applications in designing new materials or drugs (Enchev et al., 2003).

Application in Synthesis of Heterocycles

- Research has been conducted on using related compounds for the synthesis of novel heterocycles, which are crucial in pharmaceuticals and material science (Duan, Cheng, Li, & Li, 2016).

Comprehensive Review

- A comprehensive review detailing the synthetic strategies and applications of indane-1,3-dione, a closely related compound, highlights its use in diverse fields such as bioactivity, bioimaging, electronics, and photopolymerization, indicating the broad potential of this chemical class (Pigot, Brunel, & Dumur, 2022).

Mechanism of Action

Target of Action

Indane-1,3-dione derivatives are known to be versatile building blocks used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . .

Mode of Action

Indane-1,3-dione derivatives are often used in the design of biologically active molecules .

Biochemical Pathways

Indane-1,3-dione derivatives are known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

properties

IUPAC Name |

2-[(3-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-11(20)12-5-4-6-13(9-12)19-10-16-17(21)14-7-2-3-8-15(14)18(16)22/h2-10,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIDVZWEZTZDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

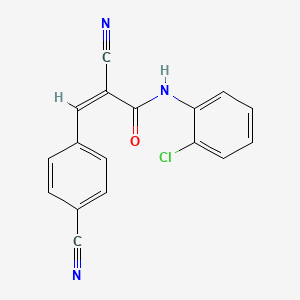

![3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2718580.png)

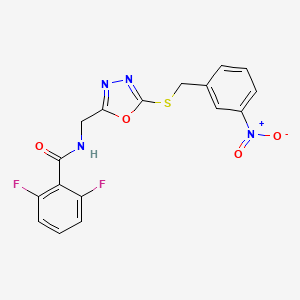

![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)

![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)

![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)